3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide
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Overview
Description
3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide is a synthetic compound known for its diverse applications in scientific research. It is a member of the pyrazine family, characterized by its unique structure that includes an amino group, a chloro substituent, and a complex hydrazonoylpyrazine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide involves multiple steps. One common method includes the reaction of 3-amino-6-chloropyrazine-2-carboxamide with ethyl(isopropyl)amine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent like acetonitrile or DMSO, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is known to inhibit certain enzymes and interact with specific proteins, leading to alterations in cellular processes. The exact mechanism involves binding to active sites and modulating the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Amiloride: A related compound with similar structural features but different substituents.
Benzamil: Another analog with modifications in the amino group.
Phenamil: A derivative with distinct functional groups.
Uniqueness
3-amino-6-chloro-5-[ethyl(isopropyl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its diverse applications make it a valuable compound in research .
Properties
Molecular Formula |
C11H18ClN7O |
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Molecular Weight |
299.76 g/mol |
IUPAC Name |
3-amino-6-chloro-5-[ethyl(propan-2-yl)amino]-N-methanehydrazonoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-4-19(6(2)3)10-8(12)17-7(9(13)18-10)11(20)15-5-16-14/h5-6H,4,14H2,1-3H3,(H2,13,18)(H,15,16,20) |
InChI Key |
WVVMAAYIUKAXFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)NC=NN)N)C(C)C |
Origin of Product |
United States |
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